molecular formula C7H10BrClN2 B14759305 4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole

4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole

Cat. No.: B14759305
M. Wt: 237.52 g/mol
InChI Key: TZLABVXZBOJVNY-UHFFFAOYSA-N
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Description

4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, tert-butyl, and chlorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of a pyrazole derivative. The tert-butyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(tert-butyl)-5-chloro-1H-imidazole
  • 4-Bromo-1-(tert-butyl)-5-chloro-1H-triazole
  • 4-Bromo-1-(tert-butyl)-5-chloro-1H-tetrazole

Uniqueness

4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The combination of bromine, tert-butyl, and chlorine groups provides distinct chemical and physical properties that can be leveraged in various applications. Its reactivity and potential for forming diverse derivatives make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

4-bromo-1-tert-butyl-5-chloropyrazole

InChI

InChI=1S/C7H10BrClN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3

InChI Key

TZLABVXZBOJVNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)Cl

Origin of Product

United States

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